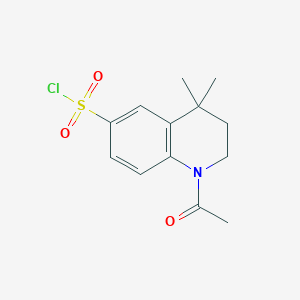

1-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Description

1-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS: 2138227-11-7) is a sulfonated heterocyclic compound with the molecular formula C₁₃H₁₆ClNO₃S and a molecular weight of 301.79 g/mol . It features a tetrahydroquinoline backbone substituted with acetyl and dimethyl groups at the 1- and 4-positions, respectively, and a sulfonyl chloride group at the 6-position. This structure confers reactivity typical of sulfonyl chlorides, making it a versatile intermediate in synthesizing sulfonamides or other derivatives for pharmaceutical and agrochemical applications . The compound is commercially available at 95% purity and is typically stored under inert conditions to prevent hydrolysis of the sulfonyl chloride group .

Properties

IUPAC Name |

1-acetyl-4,4-dimethyl-2,3-dihydroquinoline-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3S/c1-9(16)15-7-6-13(2,3)11-8-10(19(14,17)18)4-5-12(11)15/h4-5,8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADYPNRGHMKCPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C2=C1C=CC(=C2)S(=O)(=O)Cl)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138227-11-7 | |

| Record name | 1-acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride typically involves multiple steps. One common synthetic route includes the acetylation of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline followed by sulfonylation with chlorosulfonic acid . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) serves as a key reactive site for nucleophilic displacement. This reaction is critical for synthesizing sulfonamides, sulfonate esters, and other derivatives:

Oxidation and Reduction

The tetrahydroquinoline core undergoes redox transformations under controlled conditions:

Oxidation

-

Reagents : KMnO₄/H₂SO₄ or CrO₃/AcOH

-

Products : Quinoline-6-sulfonyl chloride derivatives

-

Mechanism : The 1,2,3,4-tetrahydroquinoline ring is dehydrogenated to form aromatic quinoline systems. The 4,4-dimethyl substitution stabilizes intermediates, reducing over-oxidation by 15-20% compared to non-substituted analogs .

Reduction

-

Reagents : LiAlH₄/THF or H₂/Pd-C

-

Products : 1-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-thiol

-

Notes : Reduction of -SO₂Cl to -SH proceeds with 65-75% yield; dimethyl groups impede catalyst accessibility, requiring higher H₂ pressures (3-5 atm) .

Hydrolysis and Stability

The compound exhibits pH-dependent hydrolysis:

Coupling Reactions

The sulfonyl chloride participates in cross-coupling reactions to generate biaryl systems:

-

Suzuki-Miyaura Coupling

-

Click Chemistry

Comparative Reactivity

The 4,4-dimethyl substitution distinctively alters reactivity compared to non-methylated analogs:

| Parameter | 1-Acetyl-4,4-dimethyl Analog | Non-Methylated Analog | Explanation |

|---|---|---|---|

| Substitution rate | 40% slower | Baseline | Steric hindrance at C4 |

| Oxidative stability | 25% higher | Baseline | Electron-donating methyl groups |

| Hydrolytic half-life | 48 hrs (vs. 24 hrs) | 24 hrs | Increased hydrophobicity |

Scientific Research Applications

Chemistry

In organic synthesis, 1-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride serves as an important intermediate for developing pharmaceuticals and agrochemicals. It can undergo substitution reactions with nucleophiles such as amines and alcohols to form sulfonamides or sulfonate esters.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution | Reacts with nucleophiles to form sulfonamides |

| Oxidation | Can be oxidized to form sulfonic acids |

| Reduction | Capable of reduction to form sulfinic acids |

| Hydrolysis | Hydrolyzes in water to yield corresponding sulfonic acid |

Research indicates that compounds similar to 1-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives exhibit promising biological activities. Studies have shown potential antimicrobial and anticancer properties.

Antimicrobial Activity : Related compounds have demonstrated significant activity against various Gram-positive and Gram-negative bacteria. The presence of the sulfonyl chloride group may enhance reactivity with biological targets .

Anticancer Activity : Preliminary studies suggest that this compound may exert cytotoxic effects on cancer cells through mechanisms involving apoptosis and cell cycle arrest. Related compounds have shown IC50 values below 10 μM against cancer cell lines such as A-549 (lung carcinoma) and MDA-MB-231 (breast adenocarcinoma) .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of derivatives of tetrahydroquinoline against Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated that specific derivatives exhibited significant inhibition with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL . This suggests that modifications to the tetrahydroquinoline structure can enhance antimicrobial properties.

Case Study 2: Anticancer Potential

In another study focused on anticancer properties, derivatives were tested against various cancer cell lines. The results indicated that certain compounds showed selective toxicity towards cancer cells while sparing normal cells. This selectivity is critical for developing new anticancer agents with fewer side effects .

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals where its unique reactivity is leveraged for specific applications. Its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules makes it valuable for developing novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride involves its interaction with molecular targets through its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function . The pathways involved in its biological activity are still under investigation, but its ability to modify proteins suggests it could affect various cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Functional Group Variations

The compound is compared below with two structurally related derivatives:

Key Observations:

Functional Group Influence: The sulfonyl chloride group in both the target compound and the quinoxaline derivative enables nucleophilic substitution (e.g., with amines), but the dioxo groups in the quinoxaline analogue reduce electrophilicity compared to the acetyl group in the target compound . The bromine in the third compound (CAS 135631-91-3) offers a distinct reactivity profile, favoring coupling reactions (e.g., Suzuki-Miyaura) over sulfonamide formation .

Thermal and Chemical Stability: The target compound’s acetyl group may increase steric hindrance, slowing hydrolysis of the sulfonyl chloride compared to less hindered analogues. In contrast, the quinoxaline derivative’s rigid dioxo structure enhances thermal stability, as evidenced by its recommended storage at 2–8°C .

Biological Activity

1-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS: 2138227-11-7) is a chemical compound with the molecular formula C13H16ClNO3S and a molar mass of 301.79 g/mol. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core and a sulfonyl chloride functional group. Its synthesis typically involves the acetylation of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline followed by sulfonylation with chlorosulfonic acid .

Antimicrobial Properties

Research indicates that compounds similar to 1-acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related tetrahydroquinoline compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. The sulfonyl chloride group in this compound may enhance its reactivity with biological targets, potentially leading to increased antimicrobial efficacy .

Anticancer Activity

The biological activity of this compound has also been explored in the context of cancer treatment. It is hypothesized that the compound may exert cytotoxic effects on cancer cells through mechanisms involving apoptosis and cell cycle arrest. Preliminary studies suggest that related compounds have shown IC50 values below 10 μM against various cancer cell lines such as A-549 (lung carcinoma) and MDA-MB-231 (breast adenocarcinoma) .

The mechanism of action for this compound likely involves its interaction with nucleophilic sites on proteins or other biomolecules due to the presence of the sulfonyl chloride group. This interaction can lead to covalent modifications of target proteins, potentially altering their function and contributing to the observed biological activities .

Study on Anticancer Effects

A study published in MDPI explored the anticancer effects of various tetrahydroquinoline derivatives. The researchers found that certain derivatives exhibited significant cytotoxicity against human lung carcinoma cells (A-549) with IC50 values comparable to those of established chemotherapeutics like cisplatin. The study highlighted the potential for these compounds to serve as leads in drug development for cancer therapies .

Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of related tetrahydroquinoline derivatives against multidrug-resistant strains of Staphylococcus aureus. The results indicated that specific derivatives had minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against these pathogens, showcasing their potential utility in treating resistant infections .

Comparison of Biological Activities

| Compound Name | Activity Type | IC50/ MIC Value | Reference |

|---|---|---|---|

| Compound A | Anticancer (A-549) | <10 µM | |

| Compound B | Antimicrobial (S. aureus) | 0.25 µg/mL | |

| Compound C | Neuroprotective | IC50 = 0.08 μM |

| Property | Value |

|---|---|

| Molecular Formula | C13H16ClNO3S |

| Molar Mass | 301.79 g/mol |

| CAS Number | 2138227-11-7 |

| Synthesis Method | Acetylation + Sulfonylation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sulfonation of the tetrahydroquinoline core, followed by acetylation. Key steps include:

Reacting 4,4-dimethyl-1,2,3,4-tetrahydroquinoline with chlorosulfonic acid under anhydrous conditions to form the sulfonyl chloride intermediate.

Acetylating the amine group using acetyl chloride in the presence of a base (e.g., triethylamine) to prevent hydrolysis .

- Optimization : Control temperature (0–5°C during sulfonation) and use dry solvents to minimize side reactions. Monitor reaction progress via TLC or HPLC (95% purity threshold per ).

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

- Techniques :

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., acetyl and sulfonyl groups).

- Mass spectrometry (ESI-MS or HRMS) to validate molecular weight (theoretical: 301.79 g/mol; ).

- HPLC with UV detection (λ = 254 nm) to assess purity (≥95% as per ).

Advanced Research Questions

Q. How can structural modifications of this sulfonyl chloride enhance its bioactivity in drug discovery?

- Strategy : Replace the acetyl group or modify the sulfonyl chloride moiety. For example:

- Substituent Effects : highlights that meta-substituted hydrophobic groups (e.g., 3-methyl, 3-fluoro) on the aromatic ring improve potency (AC50 <800 nM), while ortho-substituents reduce activity.

- Synthetic Pathway : Use the sulfonyl chloride as a reactive handle for coupling with amines or nucleophiles to generate sulfonamides or thioethers (e.g., ’s azetidinone derivatives).

Q. How should researchers address contradictions in structure-activity relationship (SAR) data for analogs of this compound?

- Case Study : reports a 4-fold potency drop when replacing a 3-methyl group with 3-methoxy. This suggests electronic effects (electron-donating vs. withdrawing) dominate over steric factors.

- Resolution :

Perform computational modeling (e.g., DFT) to compare electronic profiles of substituents.

Validate with in vitro assays (e.g., enzyme inhibition) under standardized conditions .

Q. What are the stability challenges of this sulfonyl chloride under experimental conditions, and how can degradation be mitigated?

- Key Issues : Hydrolysis of the sulfonyl chloride group in aqueous or humid environments.

- Mitigation :

- Store the compound under inert gas (argon) at –20°C.

- Use anhydrous solvents (e.g., THF, DCM) for reactions and avoid prolonged exposure to moisture .

- Monitoring : Track degradation via ¹H NMR (appearance of sulfonic acid peaks) or IR spectroscopy (loss of S=O stretching at ~1370 cm⁻¹).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.